Tropanyl trans-cinnamate
Overview
Description
Tropanyl trans-cinnamate is a compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 . It is a powder in physical form . The compound is also known by the synonym (2E)-3-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-3-phenylprop-2-enoic acid .
Molecular Structure Analysis
The Tropanyl trans-cinnamate molecule contains a total of 43 bonds. There are 22 non-H bonds, 8 multiple bonds, 3 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 2 six-membered rings, 1 seven-membered ring, 1 carboxylic acid (aliphatic), 1 tertiary amine (aliphatic), 1 hydroxyl group, and 1 Pyrrolidine .
Physical And Chemical Properties Analysis
Tropanyl trans-cinnamate is a powder with a molecular formula of C17H21NO2 and a molecular weight of 271.36 . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone .
Scientific Research Applications
Antioxidant and Health Improvement in Aquaculture
A study by Yılmaz et al. (2019) investigated the impact of dietary trans-cinnamic acid (TrCin) on rainbow trout, focusing on antioxidant status, digestive enzyme activity, blood biochemistry, and liver antioxidant gene expression. The findings suggest that a diet supplemented with 0.50 g/kg TrCin significantly enhanced serum superoxide dismutase (SOD) levels and liver antioxidant gene expression, indicating its potential to improve antioxidant enzymes levels and overall health status in fish (Yılmaz et al., 2019).
Engineering Microbial Biosynthesis for Alkaloid Production
Srinivasan and Smolke (2019) demonstrated the engineering of yeast (Saccharomyces cerevisiae) for de novo production of tropane alkaloids (TAs), including tropine and cinnamoyltropine, from basic carbon and nitrogen sources. This engineered yeast platform highlights the potential for industrial fermentation of medicinal TAs and synthesis of TA derivatives with enhanced bioactivities (Srinivasan & Smolke, 2019).
Photodynamics and Isomerization Studies
Krokidi et al. (2020) explored the photodynamics of methyl cinnamate (MC), focusing on its trans-cis isomerization in both gas-phase and cyclohexane solution environments. This research sheds light on the molecular mechanisms underlying isomerization processes, which are crucial for understanding the behavior of cinnamate derivatives under various conditions (Krokidi et al., 2020).
Trans-Cinnamic Acid in Biotechnology and Fermentation
Bang et al. (2018) developed an Escherichia coli platform for enhanced production of trans-cinnamic acid via metabolic engineering, achieving high production titers in bioreactor fermentations. This advancement demonstrates the potential for large-scale production of trans-cinnamic acid, which has applications in cosmetics, antibacterial compounds, anti-cancer agents, and flavoring agents (Bang et al., 2018).
Anticancer Potential and Mechanisms
Research on cinnamic acid derivatives, including those related to tropanyl trans-cinnamate, has identified their significant anticancer potentials. A comprehensive review by De, Baltas, and Bedos-Belval (2011) emphasizes the synthesis, biological evaluation, and potential use of cinnamoyl acids, esters, amides, hydrazides, and related derivatives in anticancer research, showcasing their underutilized medicinal properties (De, Baltas, & Bedos-Belval, 2011).
Safety And Hazards
properties
IUPAC Name |
(E)-3-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-3-phenylprop-2-enoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18-14-7-8-15(18)10-13(9-14)16(11-17(19)20)12-5-3-2-4-6-12/h2-6,11,13-15H,7-10H2,1H3,(H,19,20)/b16-11- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXRXYBFOJWGYEH-WJDWOHSUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)C(=CC(=O)O)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2CCC1CC(C2)/C(=C\C(=O)O)/C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tropanyl trans-cinnamate | |
CAS RN |
35721-92-7 | |
Record name | Tropan-3alpha-yl cinnamate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035721927 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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